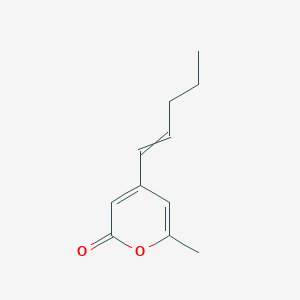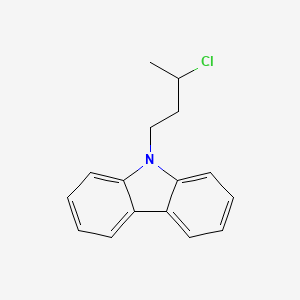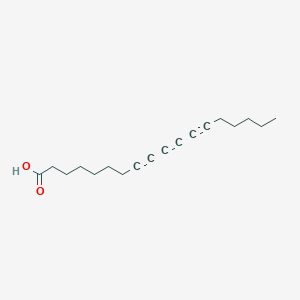![molecular formula C7H4N2S B15166114 5-Thia-1,2a-diazacyclopenta[cd]pentalene](/img/structure/B15166114.png)
5-Thia-1,2a-diazacyclopenta[cd]pentalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Thia-1,2a-diazacyclopenta[cd]pentalene is a heterocyclic compound with the molecular formula C7H4N2S It features a unique structure that includes a sulfur atom and two nitrogen atoms within a fused ring system
Preparation Methods
The synthesis of 5-Thia-1,2a-diazacyclopenta[cd]pentalene can be achieved through several synthetic routes. One method involves the peri annelation of a thiophene ring to benzoyl derivatives of perimidine. This process typically requires the use of elemental sulfur and specific reaction conditions to ensure the successful fusion of the rings
Chemical Reactions Analysis
5-Thia-1,2a-diazacyclopenta[cd]pentalene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions can vary depending on the desired product, but typical conditions involve controlled temperatures and the use of solvents like ethanol or dichloromethane. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in different chemical applications .
Scientific Research Applications
5-Thia-1,2a-diazacyclopenta[cd]pentalene has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals. In biology and medicine, this compound is studied for its potential biological activity, including its interactions with various enzymes and receptors. Additionally, it has applications in the field of materials science, where it is explored for its electronic and optical properties .
Mechanism of Action
The mechanism of action of 5-Thia-1,2a-diazacyclopenta[cd]pentalene involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its reactivity and binding affinity. These atoms can form coordination complexes with metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
5-Thia-1,2a-diazacyclopenta[cd]pentalene can be compared with other similar heterocyclic compounds, such as 1-Thia-5,7-diazacyclopenta[cd]phenalene. While both compounds share a similar core structure, the presence of different substituents and functional groups can lead to variations in their chemical properties and reactivity. The uniqueness of this compound lies in its specific arrangement of sulfur and nitrogen atoms, which imparts distinct electronic and steric characteristics .
Properties
Molecular Formula |
C7H4N2S |
|---|---|
Molecular Weight |
148.19 g/mol |
IUPAC Name |
6-thia-1,3-diazatricyclo[5.2.1.04,10]deca-2,4,7(10),8-tetraene |
InChI |
InChI=1S/C7H4N2S/c1-2-9-4-8-5-3-10-6(1)7(5)9/h1-4H |
InChI Key |
CNMCBPVKXXAGCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NC3=CSC1=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-(4-Methylphenyl)-2-[(4-nitrothiophen-2-yl)methyl]diazene](/img/structure/B15166034.png)
![2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B15166036.png)
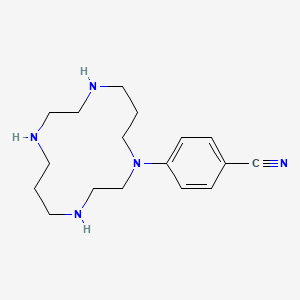
![5-[2-[2-(2,5-Dimethoxyphenyl)ethylamino]ethylamino]pentan-1-ol](/img/structure/B15166040.png)
![1-[(2,4,4,5,5,6,6,7,7,8,8,9,9,9-Tetradecafluorononyl)oxy]octadecane](/img/structure/B15166044.png)
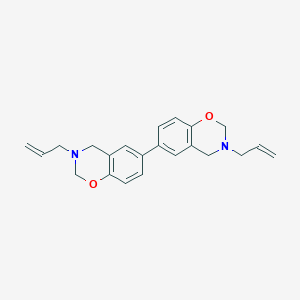
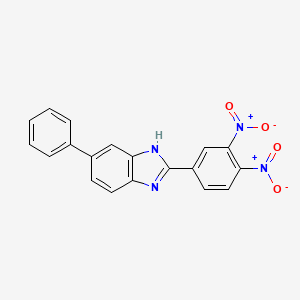
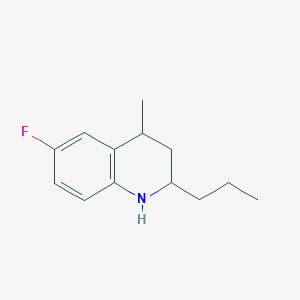
![({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid)](/img/structure/B15166077.png)
![5-(2,5-Bis{2-[1-(pentan-2-yl)benzo[cd]indol-2(1H)-ylidene]ethylidene}cyclopentylidene)-1-butyl-3-(1-methoxypropan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15166081.png)
